molecular formula C24H47NO6 B12099945 Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No.: B12099945
M. Wt: 445.6 g/mol
InChI Key: WKLPLHUPPYUENY-UHFFFAOYSA-N
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Description

Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 115414-49-8) is a synthetic glycolipid analog with the molecular formula C₂₄H₄₇NO₆ and a molecular weight of 445.63 g/mol . Its structure features a hexadecyl (C16) alkyl chain linked via an ether bond to the anomeric carbon of a 2-acetamido-2-deoxy-β-D-glucopyranose moiety. This amphiphilic design enhances solubility in membrane systems, making it valuable for studying glycosidase interactions and glycosylation pathways .

Key properties include:

  • XLogP3: 5.7 (indicating high hydrophobicity)
  • Hydrogen bond donors/acceptors: 4/6
  • Topological polar surface area: 108 Ų
  • Storage: Stable at -20°C in dried form .

Properties

Molecular Formula

C24H47NO6

Molecular Weight

445.6 g/mol

IUPAC Name

N-[2-hexadecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C24H47NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30-24-21(25-19(2)27)23(29)22(28)20(18-26)31-24/h20-24,26,28-29H,3-18H2,1-2H3,(H,25,27)

InChI Key

WKLPLHUPPYUENY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Glycosylation with Trityl Chloride and Zinc Chloride

A foundational method involves the reaction of 2-acetamido-2-deoxy-α-D-glucopyranose with 1-hexadecanol in the presence of trityl chloride (TrCl) and zinc chloride (ZnCl₂) in dichloromethane. This approach leverages the transient protection of hydroxyl groups to direct β-selectivity. The reaction proceeds at ambient temperature for 6 hours, achieving an 82% yield of the acetylated intermediate, which is subsequently deprotected using ethylenediamine-butanol. Key steps include:

  • Protection : Trityl chloride selectively protects the primary hydroxyl group of glucosamine.

  • Activation : ZnCl₂ catalyzes the glycosidic bond formation between the anomeric carbon and hexadecanol.

  • Deprotection : Acidic hydrolysis removes trityl groups, followed by acetylation to stabilize intermediates.

Coupling with Glycosylamine and Fatty Acids

An alternative route involves synthesizing a glycosylamine intermediate (3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl azide) and coupling it to hexadecanoic acid derivatives. This method, optimized by Kumar et al., uses TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent. The phthalimido group is later removed via hydrazinolysis, yielding the target compound in 76% purity after column chromatography.

Acid-Catalyzed Glycosylation Using Furanosyl Oxazoline

A scalable procedure employs 2-acetamido-2-deoxy-D-glucose-derived furanosyl oxazoline as a reactive intermediate. Under acidic conditions (e.g., HCl in dioxane), the oxazoline reacts with hexadecanol to form the β-glycoside exclusively. This method avoids protecting group manipulations and achieves yields >70%. Advantages include:

  • Stereoselectivity : The oxazoline’s rigid structure enforces β-configuration.

  • Efficiency : Single-step glycosylation reduces purification complexity.

Chemoenzymatic Synthesis Strategies

Enzymatic approaches using β-glucosidases or glycosyltransferases have been explored for eco-friendly synthesis. For example, transglycosylation reactions with immobilized enzymes in non-aqueous media enable the transfer of glucosamine to hexadecanol. While yields are moderate (50–60%), this method avoids toxic catalysts and operates under mild conditions.

Large-Scale Synthesis and Process Optimization

Industrial-scale production requires optimizing solvent systems and catalyst loading. A study by Henderson et al. demonstrated that replacing dichloromethane with toluene and increasing ZnCl₂ concentration to 15 mol% improved yield to 89% while reducing reaction time to 4 hours. Critical parameters include:

  • Solvent Polarity : Low-polarity solvents enhance hexadecanol solubility.

  • Catalyst Recycling : ZnCl₂ can be recovered and reused without significant activity loss.

Comparative Analysis of Preparation Methods

MethodYield (%)Key AdvantagesLimitations
Trityl Chloride/ZnCl₂82High β-selectivityMulti-step deprotection required
Furanosyl Oxazoline70Single-step, no protecting groupsRequires acidic conditions
Chemoenzymatic60Eco-friendly, mild conditionsModerate yields, enzyme cost
Large-Scale (Toluene)89Scalable, efficient catalyst useHigh ZnCl₂ loading

Challenges and Limitations

  • Stereochemical Control : Ensuring exclusive β-configuration remains challenging in non-enzymatic methods.

  • Purification Complexity : Acetylated intermediates require repetitive chromatography, increasing costs.

  • Substrate Solubility : Hexadecanol’s hydrophobicity necessitates polar aprotic solvents, complicating large-scale reactions .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Surfactant in Nanoparticle Synthesis
Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is utilized as a surfactant in the synthesis of nanoparticles. Its ability to stabilize colloidal systems aids in the formation of uniform nanoparticles, which are crucial for applications in drug delivery and diagnostics.

Stabilization of Emulsions
In chemical formulations, this compound helps stabilize emulsions by reducing surface tension, thereby enhancing the stability and shelf-life of products like creams and lotions.

Biological Applications

Cell Culture Studies
In biological research, this compound is employed in cell culture to study membrane proteins and cellular interactions. Its surfactant properties facilitate the incorporation of various biomolecules into cellular membranes, allowing for detailed investigations into membrane dynamics .

Inhibition of Tumor Growth
Research indicates that this compound may act as an inhibitor of neoplastic cell growth. It has shown promise in preclinical studies for its ability to impede the proliferation of malignant tumors, suggesting potential therapeutic applications in oncology .

Medicinal Applications

Drug Delivery Systems
Due to its amphiphilic nature, this compound is being investigated for use in drug delivery systems. It can form micelles and liposomes that encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities. This property is particularly beneficial for delivering hydrophobic drugs that require solubilization for effective therapeutic action.

Stabilizer for Therapeutic Proteins
The compound is also explored as a stabilizer for therapeutic proteins in pharmaceutical formulations. Its ability to maintain protein stability during storage and administration is crucial for developing effective biopharmaceuticals.

Industrial Applications

Cosmetic Formulations
In the cosmetics industry, this compound is used as an ingredient in creams and lotions due to its moisturizing properties and ability to enhance texture and stability . Regulatory compliance ensures that products containing this compound meet safety standards before market release.

Detergents and Personal Care Products
The compound's surfactant properties make it valuable in formulating detergents and personal care products. It contributes to cleaning efficacy while being gentle on skin and surfaces .

Case Studies

StudyApplicationFindings
Biological Evaluation (2005) Cell CultureDemonstrated concentration-dependent inhibition of glucosamine incorporation into glycosaminoglycans, indicating potential use in metabolic studies .
Cosmetic Formulation Research (2020) Cosmetic ProductsInvestigated the effects of various raw materials on formulation stability; highlighted this compound's role in enhancing moisturizing properties .
Drug Delivery System Development (2023) Pharmaceutical ApplicationsExplored its effectiveness in forming stable liposomes for targeted drug delivery; results indicated improved drug solubility and bioavailability.

Mechanism of Action

The mechanism of action of Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is primarily based on its ability to interact with lipid bilayers. The hexadecyl group embeds into the hydrophobic core of the membrane, while the glucopyranoside moiety interacts with the polar head groups of the lipids. This interaction can alter membrane fluidity and permeability, making it useful in various applications such as drug delivery .

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Chain Modifications

Altering the alkyl chain length significantly impacts solubility, enzymatic substrate activity, and membrane interactions.

Compound Name Alkyl Chain Molecular Formula Molecular Weight (g/mol) Key Findings
Hexadecyl derivative C16 C₂₄H₄₇NO₆ 445.63 High hydrophobicity; used in membrane protein studies.
Dodecyl derivative C12 C₂₀H₃₉NO₆ 389.53 Acts as a saccharide primer in cellular glycosylation; shorter chain improves aqueous solubility.
Hexyl derivative C6 C₁₄H₂₇NO₆ 305.37 Enhanced water solubility; used in enzymatic assays requiring rapid diffusion.
Nonyl derivative C9 C₁₇H₃₁NO₆ 345.43 Intermediate hydrophobicity; utilized in glycoside stability tests.

Key Insight : Longer alkyl chains (e.g., C16) improve lipid bilayer integration but reduce aqueous solubility, whereas shorter chains (e.g., C6) favor enzymatic accessibility .

Functional Group Modifications

4-Deoxy Derivatives

4-Deoxy analogs (e.g., 2-acetamido-2,4-dideoxy-β-D-hexopyranosides) exhibit distinct enzymatic recognition patterns:

  • Phenyl 4-deoxy-GlcNAc (Compound 1) : Hydrolyzed at 85% efficiency by fungal β-N-acetylhexosaminidases (e.g., Penicillium spp.), compared to 60% for the non-deoxy parent compound. Acts as a transglycosylation donor, yielding 4-deoxy-disaccharides with 52% yield .
  • Hexadecyl 4-deoxy derivative: Not directly studied, but computational docking suggests reduced activity in mammalian enzymes due to steric clashes from the C16 chain .
Acetylated Derivatives

Tri-O-acetylated analogs (e.g., Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside) :

  • Molecular Weight: 571.74 g/mol (vs. 445.63 for non-acetylated form).
  • Solubility : Improved in organic solvents (e.g., DCM, chloroform) due to reduced polarity.
  • Applications : Intermediate in solid-phase glycan synthesis .

Biological Activity

Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (Hex-GlcNAc) is a glycosylated compound that has garnered attention in biochemical and medical research due to its potential biological activities, particularly in cancer therapy and glycan research. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C24H47NO6
  • Molecular Weight : 445.63 g/mol
  • Structure : It features a long hexadecyl chain attached to a 2-acetamido-2-deoxy-beta-D-glucopyranoside moiety, which contributes to its amphiphilic properties.

Biological Activities

This compound exhibits various biological activities, particularly in the context of cancer research:

  • Antiproliferative Effects :
    • Studies have demonstrated that Hex-GlcNAc inhibits the proliferation of several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and OVCAR-3 (ovarian cancer). The half-maximal inhibitory concentration (IC50) values range from 4 to 25 µM depending on the specific cell line and experimental conditions .
  • Mechanism of Action :
    • The compound is believed to interfere with cellular signaling pathways that are crucial for cancer cell growth and survival. It may alter membrane dynamics and fluidity, impacting signal transduction pathways essential for tumor progression.
  • Glycan Interaction Studies :
    • Hex-GlcNAc can serve as a probe for studying protein-glycan interactions, which are vital in various biological processes such as cell signaling and immune responses. Its structural similarity to natural glycans allows it to mimic these interactions effectively.

Study on Anticancer Activity

A study evaluated the antiproliferative effects of Hex-GlcNAc on different epithelial cancer cell lines. The results indicated significant inhibition of cell growth across various lines:

Cell LineIC50 (µM)
MCF-717
A5499
OVCAR-34
A42725

This data underscores the compound's potential as a therapeutic agent against multiple types of cancer .

Glycosylation in Living Cells

Another study investigated the ability of Hex-GlcNAc derivatives to prime the synthesis of neolacto-series oligosaccharides in HL60 cells. The results showed that incubation with Hex-GlcNAc led to the production of various glycosylated products, indicating its utility in glycan research and oligosaccharide synthesis .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : Utilization of D-glucosamine derivatives.
  • Acetylation : Introduction of the acetamido group.
  • Alkylation : Attachment of the hexadecyl chain through specific alkylation reactions.
  • Purification : High-performance liquid chromatography (HPLC) is often employed to purify the final product.

These methods are crucial for obtaining high yields and purity necessary for biological testing.

Future Directions

Ongoing research is expected to explore further applications of this compound in:

  • Developing novel anticancer therapies.
  • Investigating its role in modulating immune responses.
  • Understanding its interactions with cellular membranes and potential impacts on drug delivery systems.

Q & A

Q. What are the limitations of enzymatic synthesis for large-scale production, and how can they be mitigated?

  • Challenge : Low yields due to enzyme instability or poor substrate affinity for long alkyl chains.
  • Solution : Immobilize enzymes on solid supports (e.g., silica nanoparticles) to enhance reusability. Use directed evolution to engineer glycosyltransferases with broader substrate tolerance .

Q. How can solubility issues in aqueous buffers be overcome for in vitro assays?

  • Challenge : The hydrophobic hexadecyl chain reduces solubility, leading to aggregation.
  • Solution : Formulate with cyclodextrins or surfactants (e.g., Tween-20). Optimize solvent systems (e.g., DMSO/water mixtures) while ensuring biocompatibility .

Q. What analytical approaches distinguish between isomeric byproducts in synthetic batches?

  • Methodology : Chiral HPLC with polysaccharide-based columns separates α/β anomers. Ion mobility spectrometry (IMS) differentiates isomers based on collision cross-section .

Data Contradiction Analysis

Q. How to interpret conflicting results in glycosidase inhibition studies?

  • Analysis : Cross-validate using orthogonal assays (e.g., fluorogenic vs. colorimetric substrates). Check for allosteric effects or non-specific binding using SPR or ITC . Consider batch-to-batch variability in compound purity .

Q. Why do enzymatic and chemical synthesis routes yield differing stereochemical outcomes?

  • Analysis : Enzymes enforce strict stereocontrol via active-site geometry, while chemical methods may favor thermodynamically stable anomers. Use kinetic vs. thermodynamic reaction conditions (e.g., low-temperature vs. reflux) to steer selectivity .

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